Antibacterial agent 112

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antibacterial Agent 112 is a potent antibacterial compound known for its efficacy against a wide range of bacterial pathogens. It has shown significant activity against microorganisms such as Pseudomonas aeruginosa, Streptococcus mutans, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, Salmonella typhimurium, and Staphylococcus aureus . This compound is particularly valuable in the fight against drug-resistant bacteria, making it a promising candidate for further research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 112 involves the preparation of imidazo-phenanthroline derivatives. The process typically includes the following steps:

Formation of Imidazo-Phenanthroline Core: The core structure is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with diamines under controlled conditions.

Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as alkylation, acylation, or halogenation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Antibacterial Agent 112 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with altered antibacterial properties.

Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its antibacterial activity.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation may involve reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds.

Applications De Recherche Scientifique

Antibacterial Agent 112 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo-phenanthroline derivatives.

Biology: The compound is employed in microbiological studies to investigate its effects on bacterial growth and resistance mechanisms.

Medicine: this compound is explored for its potential use in developing new antibiotics to combat drug-resistant bacterial infections.

Industry: The compound is utilized in the formulation of antibacterial coatings, disinfectants, and other products aimed at reducing bacterial contamination.

Mécanisme D'action

The mechanism of action of Antibacterial Agent 112 involves the inhibition of bacterial DNA synthesis and cell wall formation. The compound targets specific enzymes and proteins essential for bacterial replication and survival. By binding to these molecular targets, this compound disrupts critical cellular processes, leading to bacterial cell death. The pathways involved include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair .

Comparaison Avec Des Composés Similaires

Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.

Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

Tetracycline: An antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.

Comparison: Antibacterial Agent 112 is unique in its structural complexity and the presence of multiple functional groups that enhance its antibacterial activity. Unlike penicillin, which primarily targets cell wall synthesis, this compound also inhibits DNA synthesis, making it effective against a broader range of bacteria. Compared to ciprofloxacin and tetracycline, this compound exhibits a different mode of action and spectrum of activity, providing an alternative option for treating drug-resistant infections .

Activité Biologique

Antibacterial Agent 112 is a synthetic compound with significant antibacterial properties, particularly against a range of pathogenic bacteria. This article delves into its biological activity, mechanisms of action, and comparative efficacy based on recent research findings.

Overview of this compound

This compound is classified as an imidazo-phenanthroline derivative. It has demonstrated potent activity against various bacterial strains, including:

- Pseudomonas aeruginosa

- Streptococcus mutans

- Bacillus subtilis

- Escherichia coli

- Enterococcus faecalis

- Salmonella typhimurium

- Staphylococcus aureus .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA synthesis and cell wall formation. Specifically, it targets critical enzymes such as:

- DNA gyrase : Essential for DNA replication.

- Topoisomerase IV : Crucial for separating replicated DNA strands during cell division.

By inhibiting these enzymes, this compound disrupts vital cellular processes, leading to bacterial cell death .

Comparative Efficacy

To better understand the efficacy of this compound, it is useful to compare it with other well-known antibiotics. Below is a summary table highlighting the differences in mechanisms and target bacteria:

| Antibiotic | Mechanism of Action | Target Bacteria |

|---|---|---|

| This compound | Inhibits DNA synthesis and cell wall formation | Broad spectrum including Gram-positive and Gram-negative bacteria |

| Penicillin | Inhibits cell wall synthesis | Primarily Gram-positive bacteria |

| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV | Broad spectrum including Gram-negative bacteria |

| Tetracycline | Inhibits protein synthesis | Broad spectrum including both Gram-positive and Gram-negative bacteria |

This compound's unique structural complexity allows it to inhibit multiple targets, providing an advantage in combating drug-resistant strains .

Study 1: Efficacy Against Drug-Resistant Strains

A recent study evaluated the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound maintained significant antibacterial activity even in strains exhibiting resistance to common antibiotics. This suggests its potential as a candidate for developing new treatments against resistant infections .

Study 2: Mechanisms of Resistance

Research has also explored the mechanisms by which bacteria develop resistance to this compound. Common mechanisms include:

Propriétés

Formule moléculaire |

C35H23N5O5 |

|---|---|

Poids moléculaire |

593.6 g/mol |

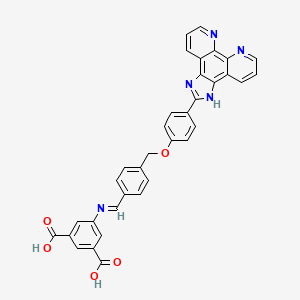

Nom IUPAC |

5-[[4-[[4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenoxy]methyl]phenyl]methylideneamino]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44) |

Clé InChI |

QSSLKWWKJVTLHX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.